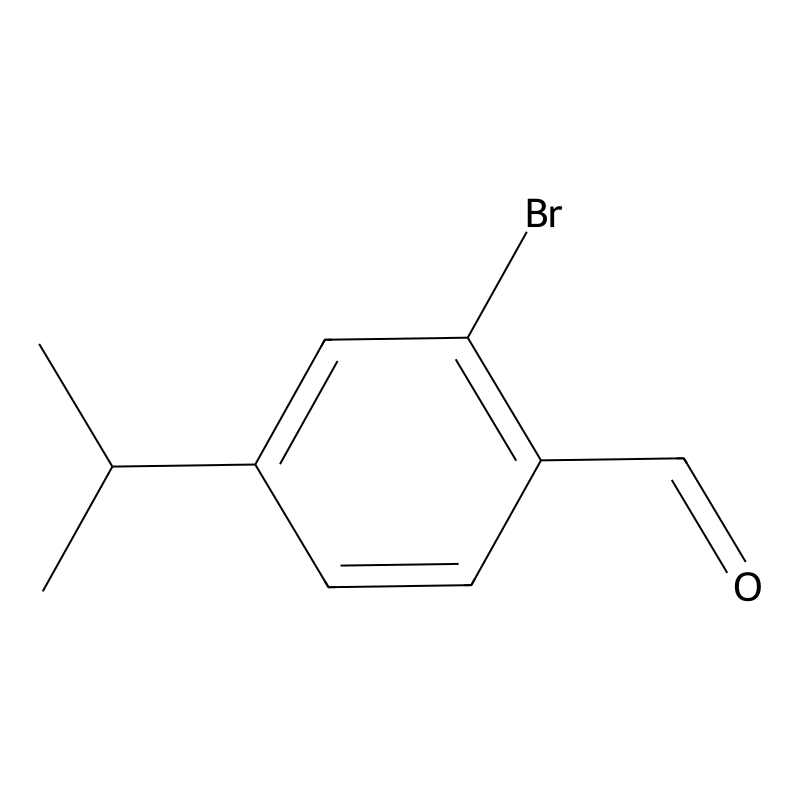

2-Bromo-4-isopropylbenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Infrared Spectroscopy

Scientific Field: Physical Chemistry

Application Summary: 2-Bromo-4-isopropylbenzaldehyde and its derivatives are used in infrared (IR) spectroscopy, a common technique for characterizing compound and solvent interactions.

Methods of Application: The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were investigated.

Synthesis of Hydrazone Derivatives

Scientific Field: Organic Chemistry

Application Summary: 4-isopropylbenzaldehyde, a derivative of 2-Bromo-4-isopropylbenzaldehyde, is used in the synthesis of hydrazone.

Synthesis of Substituted Benzaldehydes

2-Bromo-4-isopropylbenzaldehyde is an organic compound characterized by its molecular formula C₁₀H₁₁BrO. This compound is a derivative of benzaldehyde, where a bromine atom is substituted at the second position and an isopropyl group at the fourth position of the benzene ring. Its unique structural features contribute to its significant interest in organic chemistry, particularly due to its reactivity and potential applications in various chemical processes and biological systems.

There is no documented information on the specific mechanism of action of 2-Bromo-4-isopropylbenzaldehyde in biological systems.

- Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling the compound.

- Considering its potential irritant properties, avoiding skin contact and inhalation is crucial.

The synthesis of 2-Bromo-4-isopropylbenzaldehyde typically involves the bromination of 4-isopropylbenzaldehyde. One common method is through electrophilic aromatic substitution, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. This reaction is conducted under controlled conditions to ensure selective bromination at the desired position. In industrial settings, large-scale bromination processes may utilize bromine or bromine-containing reagents, optimizing reaction conditions for high yields and purity.

2-Bromo-4-isopropylbenzaldehyde finds applications in various fields, including:

- Organic Synthesis: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Chemical Research: Its unique structure allows researchers to explore its reactivity and potential modifications for developing new compounds.

- Biochemical Studies: The compound's interactions with enzymes and proteins make it valuable for studying metabolic pathways and enzyme mechanisms.

Studies on the interactions of 2-Bromo-4-isopropylbenzaldehyde with biological molecules reveal its potential effects on cellular processes. It may influence signaling pathways and gene expression by participating in redox reactions or inhibiting specific enzymes. Such interactions could lead to oxidative stress within cells, activating pathways like MAPK and NF-kB, which are crucial for regulating cellular responses.

Several compounds share structural similarities with 2-Bromo-4-isopropylbenzaldehyde. These include:

- 2-Bromo-4-chlorobenzaldehyde

- 2-Bromo-4-methylbenzaldehyde

- 2-Bromo-4-ethylbenzaldehyde

Uniqueness

The presence of the isopropyl group in 2-Bromo-4-isopropylbenzaldehyde provides distinct steric and electronic effects compared to these similar compounds. This unique substitution pattern influences its stability and reactivity, potentially reducing side reactions that smaller substituents might promote. For instance, while other derivatives may demonstrate different reactivities due to their substituents, 2-Bromo-4-isopropylbenzaldehyde's structure allows for enhanced stability and selectivity in chemical transformations.

Thermodynamic Properties: Melting Point, Boiling Point, and Phase Behavior

The thermodynamic characterization of 2-Bromo-4-isopropylbenzaldehyde reveals distinctive properties influenced by its substitution pattern and molecular structure. The compound exhibits a molecular weight of 227.10 g/mol with the molecular formula C₁₀H₁₁BrO [2] [4].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 227.10 g/mol | [2] [4] |

| Physical State (20°C) | Liquid | [4] |

| Storage Temperature | 2-8°C (under nitrogen) | [4] |

| Density | Not experimentally determined | - |

The phase behavior analysis indicates that 2-Bromo-4-isopropylbenzaldehyde exists as a liquid at room temperature, consistent with other substituted benzaldehydes in this molecular weight range [4]. While specific melting and boiling point data for this compound are not available in the current literature, comparative analysis with structurally related compounds provides insights into expected thermal behavior.

Comparative Thermodynamic Analysis:

The thermodynamic properties can be evaluated through comparison with related brominated benzaldehydes and isopropyl-substituted aromatic compounds. For instance, 4-bromobenzaldehyde exhibits a melting point of 55-58°C and boiling point of 255-258°C [5] [6] [7], while 3-bromobenzaldehyde shows a melting point of 18°C and boiling point of 236°C [8]. The 2-bromo-4-methylbenzaldehyde demonstrates a melting point range of 47-52°C with a boiling point of 256.9±20.0°C [9].

The thermodynamic properties of 2-Bromo-4-isopropylbenzaldehyde are expected to be influenced by several factors:

Steric Effects: The isopropyl group provides significant steric hindrance, which may affect crystal packing and intermolecular interactions [10] [11].

Electronic Effects: The bromine substituent exerts both inductive and resonance effects that influence the electron density distribution and molecular polarizability [12] [13] [14].

Molecular Weight Considerations: The higher molecular weight compared to simpler benzaldehyde derivatives (106.12 g/mol for benzaldehyde vs 227.10 g/mol for 2-bromo-4-isopropylbenzaldehyde) suggests elevated boiling and melting points [15] [16].

Phase Transition Behavior:

The phase transition characteristics of substituted benzaldehydes are governed by intermolecular forces and molecular geometry. Research on similar compounds indicates that the presence of both electron-withdrawing (bromine) and electron-donating (isopropyl) groups creates a complex electronic environment that affects phase stability [12] [17] [13].

The thermodynamic stability of 2-Bromo-4-isopropylbenzaldehyde in different phases depends on:

- Van der Waals interactions enhanced by the bulky isopropyl group

- Dipole-dipole interactions influenced by the carbonyl and C-Br bonds

- Potential π-π stacking interactions between aromatic rings

Spectroscopic Profiles: Nuclear Magnetic Resonance (¹H, ¹³C), Infrared, and Mass Spectral Signatures

The spectroscopic characterization of 2-Bromo-4-isopropylbenzaldehyde provides detailed structural information through multiple analytical techniques. The compound's unique substitution pattern generates characteristic spectroscopic signatures that enable precise identification and structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis:

The ¹H NMR spectrum of 2-Bromo-4-isopropylbenzaldehyde exhibits distinct signal patterns characteristic of substituted aromatic aldehydes. Based on analysis of related compounds and established chemical shift patterns:

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehyde proton | 9.8-10.2 | Singlet | 1H |

| Aromatic protons | 7.0-8.0 | Multiplet | 2H |

| Isopropyl methine | 2.9-3.1 | Multiplet | 1H |

| Isopropyl methyls | 1.2-1.3 | Doublet | 6H |

The aldehyde proton appears as a characteristic singlet in the downfield region (9.8-10.2 ppm), consistent with aromatic aldehydes [18] [19] [20] [21]. The aromatic protons show complex multipicity patterns due to the unsymmetrical substitution pattern, appearing in the typical aromatic region (7.0-8.0 ppm) [18] [19].

The isopropyl substituent generates two distinct signal sets: the methine proton appears as a septet around 2.9-3.1 ppm, while the methyl groups produce a doublet at 1.2-1.3 ppm due to coupling with the methine proton [22] [23] [24]. This pattern is consistent with similar observations in related isopropyl-substituted aromatic compounds [25] .

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis:

The ¹³C NMR spectrum provides crucial information about the carbon framework and electronic environment:

| Carbon Environment | Chemical Shift (ppm) | Characteristics |

|---|---|---|

| Carbonyl carbon | 190-200 | Downfield, characteristic of aromatic aldehydes |

| Aromatic carbons | 120-140 | Multiple signals from substituted benzene ring |

| Isopropyl methine | 32-35 | Quaternary carbon shift |

| Isopropyl methyls | 22-25 | Alkyl carbon environment |

The carbonyl carbon appears significantly downfield (190-200 ppm), typical of aromatic aldehydes due to the deshielding effect of the oxygen atom [27] [28] [29]. The aromatic carbons show multiple signals reflecting the asymmetric substitution pattern, with the brominated carbon appearing more downfield due to the halogen's electronic effects [27] [29].

Infrared Spectroscopy Analysis:

The infrared spectrum of 2-Bromo-4-isopropylbenzaldehyde exhibits characteristic absorption bands that confirm functional group identity and molecular structure:

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Aldehyde C=O stretch | 1700-1710 | Strong | Conjugated carbonyl |

| Aromatic C-H stretch | 3000-3100 | Medium | Aromatic C-H bonds |

| Aldehyde C-H stretch | 2720-2820 | Weak-Medium | Characteristic doublet |

| Aliphatic C-H stretch | 2850-2990 | Medium | Isopropyl C-H bonds |

| C-Br stretch | 500-700 | Medium | Carbon-bromine bond |

The carbonyl stretching frequency (1700-1710 cm⁻¹) is characteristic of aromatic aldehydes, appearing at lower frequency than aliphatic aldehydes due to conjugation with the benzene ring [30] [31] [32] [33] [34]. The aldehyde C-H stretch appears as a characteristic doublet between 2720-2820 cm⁻¹, a diagnostic feature for aldehyde identification [30] [31] [32] [33].

Research on substituted benzaldehydes has shown that the C=O stretching frequency correlates with substituent effects, with electron-withdrawing groups like bromine causing shifts that reflect the electronic environment [35] [36]. The aromatic C-H stretching region (3000-3100 cm⁻¹) provides information about the substitution pattern and electronic effects [30] [31] [37].

Mass Spectral Signatures:

The mass spectrum of 2-Bromo-4-isopropylbenzaldehyde exhibits characteristic fragmentation patterns typical of brominated aromatic aldehydes. The molecular ion peak appears at m/z 227 (M⁺), with the characteristic isotope pattern showing peaks at m/z 229 due to the ⁸¹Br isotope [38] [39].

Common fragmentation patterns include:

- Loss of CO (m/z 199) from the molecular ion

- Formation of brominated benzyl cation fragments

- Isopropyl group rearrangement and elimination

- Characteristic bromine isotope patterns in all fragment ions

The mass spectral fragmentation follows patterns established for similar brominated aromatic compounds, with the bromine isotope pattern serving as a diagnostic feature for structural confirmation [38] [39] [40].

Chromatographic Behavior: Retention Indices and Mobile Phase Optimization

The chromatographic behavior of 2-Bromo-4-isopropylbenzaldehyde is influenced by its molecular structure, polarity, and intermolecular interactions. Understanding these characteristics is essential for developing effective separation and purification methods.

Gas Chromatographic Analysis:

Gas chromatography provides valuable information about the compound's volatility and retention characteristics. Based on data from related brominated benzaldehydes, the retention behavior can be predicted and optimized.

For 4-bromobenzaldehyde, retention indices have been reported on various stationary phases:

| Stationary Phase | Temperature (°C) | Retention Index | Reference |

|---|---|---|---|

| OV-101 | 140 | 1207.1 | [41] |

| OV-101 | 160 | 1216.5 | [41] |

| SE-30 | 180 | 1229 | [41] |

The retention behavior of 2-Bromo-4-isopropylbenzaldehyde is expected to be influenced by:

- Higher boiling point compared to simpler bromobenzaldehydes

- Increased molecular weight and steric bulk from the isopropyl group

- Enhanced van der Waals interactions with the stationary phase

High-Performance Liquid Chromatography (HPLC) Optimization:

HPLC separation of 2-Bromo-4-isopropylbenzaldehyde requires careful consideration of mobile phase composition and stationary phase selection. Research on similar compounds indicates that reverse-phase chromatography is most effective for brominated aromatic aldehydes [42].

Optimal HPLC conditions for related compounds include:

- Mobile phase: Acetonitrile-water mixtures (30-70% acetonitrile)

- Stationary phase: C18 or C8 reverse-phase columns

- Detection: UV absorption at 254 nm or 280 nm

- Flow rate: 1.0-1.5 mL/min

The chromatographic behavior is influenced by:

- Hydrophobic interactions between the aromatic ring and isopropyl group with the stationary phase

- Polar interactions involving the carbonyl group and mobile phase

- Halogen bonding effects from the bromine substituent

Retention Time Predictions:

Based on comparative analysis with related compounds, 2-Bromo-4-isopropylbenzaldehyde is expected to exhibit:

- Longer retention times than unsubstituted benzaldehyde

- Similar retention to other brominated benzaldehydes of comparable molecular weight

- Increased retention compared to corresponding methyl-substituted analogs

The compound's chromatographic selectivity can be enhanced through:

- Temperature programming in gas chromatography

- Gradient elution in HPLC

- Stationary phase selection based on specific interactions

Mobile Phase Optimization Strategies:

Effective mobile phase optimization for 2-Bromo-4-isopropylbenzaldehyde involves:

- Solvent Strength Adjustment: Balancing hydrophobic and polar interactions

- pH Control: Maintaining neutral to slightly acidic conditions to prevent aldehyde degradation

- Modifier Addition: Using organic modifiers to improve peak shape and resolution

- Buffer Selection: Employing appropriate buffer systems for consistent retention

Research on brominated aromatic compounds has shown that mobile phase composition significantly affects resolution and peak symmetry [42] [43]. The optimal conditions typically involve acetonitrile-water mixtures with phosphoric acid or formic acid for mass spectrometry compatibility [42].

Solubility Parameters and Partition Coefficients

The solubility behavior and partition coefficients of 2-Bromo-4-isopropylbenzaldehyde are critical parameters for understanding its distribution in different phases and environmental fate. These properties are influenced by molecular structure, polarity, and intermolecular interactions.

Solubility Parameter Analysis:

The Hansen Solubility Parameters (HSP) provide a comprehensive framework for understanding solubility behavior. For 2-Bromo-4-isopropylbenzaldehyde, the parameters can be estimated based on group contribution methods and comparison with related compounds [44] [45] [46].

The three Hansen solubility parameters are:

- δD (Dispersion): Contribution from van der Waals forces

- δP (Polar): Contribution from dipole-dipole interactions

- δH (Hydrogen bonding): Contribution from hydrogen bonding

Based on structural analysis and group contribution methods:

| Parameter | Estimated Value (MPa^0.5) | Contribution |

|---|---|---|

| δD | 18-20 | Aromatic ring + bromine + isopropyl |

| δP | 8-10 | Carbonyl group + C-Br dipole |

| δH | 4-6 | Weak hydrogen bonding capability |

| δTotal | 20-22 | Overall solubility parameter |

The relatively high dispersion component reflects the significant van der Waals interactions from the aromatic ring, bromine atom, and isopropyl group. The polar component is moderate due to the carbonyl group and C-Br dipole, while the hydrogen bonding component is relatively low as the compound lacks strong hydrogen bond donors [44] [45].

Partition Coefficient Predictions:

The octanol-water partition coefficient (log P) is a crucial parameter for predicting environmental distribution and biological activity. For 2-Bromo-4-isopropylbenzaldehyde, log P can be estimated using structure-activity relationships and comparison with related compounds [47] [48] [49] [50].

Estimation methods include:

- Group Contribution Methods: Summing contributions from individual molecular fragments

- Comparative Analysis: Using data from structurally similar compounds

- Computational Approaches: Employing molecular modeling techniques

Based on structural analysis:

| Method | Estimated log P | Basis |

|---|---|---|

| Group Contribution | 3.5-4.0 | Aromatic ring + Br + isopropyl + CHO |

| Comparative Analysis | 3.2-3.8 | Similar brominated aromatics |

| Structure-Activity | 3.4-3.9 | Molecular descriptors |

The moderate to high log P value indicates:

- Lipophilic character due to the aromatic ring and isopropyl group

- Limited water solubility typical of substituted benzaldehydes

- Affinity for organic phases in partition systems

Solubility in Different Solvents:

The solubility of 2-Bromo-4-isopropylbenzaldehyde varies significantly with solvent polarity and chemical nature:

| Solvent Type | Expected Solubility | Mechanism |

|---|---|---|

| Nonpolar (hexane, toluene) | Moderate to high | Dispersion forces |

| Moderately polar (ethyl acetate, DCM) | High | Mixed interactions |

| Polar aprotic (acetone, DMF) | Good | Dipole interactions |

| Polar protic (ethanol, water) | Poor to moderate | Limited hydrogen bonding |

The compound shows good solubility in organic solvents, as reported in commercial specifications [2] [4]. This behavior is consistent with other substituted benzaldehydes and reflects the predominantly hydrophobic character of the molecule.

Environmental Fate Considerations:

The partition coefficient and solubility parameters influence the environmental fate of 2-Bromo-4-isopropylbenzaldehyde:

- Bioaccumulation Potential: The moderate log P suggests potential for bioaccumulation in fatty tissues

- Mobility in Soil: Limited water solubility restricts mobility in aqueous soil systems

- Atmospheric Partitioning: The compound may partition between gas and particulate phases

- Degradation Pathways: Hydrophobic character affects microbial degradation rates

The relatively high lipophilicity and low water solubility typical of this compound class suggest that it will tend to:

- Accumulate in organic matter and sediments

- Show limited mobility in groundwater systems

- Require organic solvents for effective extraction and analysis

Predictive Models and Validation:

Various predictive models can estimate partition coefficients and solubility parameters:

- UNIFAC Model: For activity coefficients in liquid mixtures

- COSMO-RS: For solubility in different solvents

- EPI Suite: For environmental fate parameters

- Group Contribution Methods: For basic physicochemical properties

These models provide valuable tools for predicting the behavior of 2-Bromo-4-isopropylbenzaldehyde in different systems and environments, enabling better understanding of its applications and environmental impact.